molecular formula C14H11N B1313534 2-Benzylbenzonitrile CAS No. 56153-61-8

2-Benzylbenzonitrile

Cat. No. B1313534
CAS RN: 56153-61-8
M. Wt: 193.24 g/mol
InChI Key: YCSOWXPYKGFJBX-UHFFFAOYSA-N
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Description

2-Benzylbenzonitrile is a chemical compound with the molecular formula C14H11N . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of 2-Benzylbenzonitrile consists of 14 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 193.24 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Benzylbenzonitrile are not detailed in the retrieved sources, a study on the regioselective synthesis of benzonitriles via amino-catalyzed [3+3] benzannulation reaction provides some insight into potential reactions .


Physical And Chemical Properties Analysis

2-Benzylbenzonitrile is a compound with a molecular weight of 193.24 g/mol . It has a physical form that can be liquid, solid, or semi-solid . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis of Complex Compounds

  • Synthesis of 2-Aminobenzonitriles : Utilizing 2-arylindoles, a variety of 2-aminobenzonitriles were prepared through nitrosation and sequential iron(III)-catalyzed C-C Bond cleavage. This method is significant for its gram scalable preparations and novel C-C bond cleavage of indoles, contributing to the synthesis of benzoxazinones (Chen et al., 2018).

  • Cascade Dual-Annulation/Formylation : A base-mediated versatile cascade dual-annulation and formylation of 2-alkenyl/alkynylbenzonitriles has been established for constructing various classes of amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines, potentially relevant in pharmaceuticals (Verma et al., 2023).

Advanced Chemical Processes

  • Electrocatalytic Reduction of Benzyl Bromide : An investigation into the electrocatalytic reduction of benzyl bromide at silver cathodes, including the reaction pathways and product distribution, provides insights into the electrochemical behavior of benzyl compounds (Isse et al., 2006).

  • Synthesis of Benzimidazoles in High-Temperature Water : The synthesis of 2-phenylbenzimidazole and related compounds in high-temperature water, offering a green chemistry approach with optimized yields, demonstrates the solvent properties of water in complex organic syntheses (Dudd et al., 2003).

Biological and Pharmaceutical Applications

  • Synthesis of Biologically Active Compounds : The synthesis of 2-aminobenzonitrile derivatives like benzimidazoles and benzoquinolines has shown significant applications in the development of biologically active compounds, underscoring their pharmaceutical importance (Govindharaju et al., 2019).

  • Development of Cancer Treatment Compounds : Iron(II)-Cyclopentadienyl compounds containing benzonitrile derivatives have demonstrated strong activity against colorectal and triple-negative breast cancer cells, indicating potential in cancer therapeutics (Pilon et al., 2020).

Safety And Hazards

While specific safety and hazard information for 2-Benzylbenzonitrile is not available in the retrieved sources, it is generally recommended to handle laboratory chemicals with care .

properties

IUPAC Name

2-benzylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSOWXPYKGFJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446038
Record name 2-benzylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylbenzonitrile

CAS RN

56153-61-8
Record name 2-(Phenylmethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56153-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
L Zhang, GY Ang, S Chiba - Organic Letters, 2011 - ACS Publications
… Our study commenced with the reactions of 2-benzylbenzonitrile (1a) and p-tolylmagnesium bromide (2a) (Scheme 2). The reaction of Grignard reagent 2a to benzonitrile 1a occurred …
Number of citations: 106 pubs.acs.org
TY Gu, WP Weber - The Journal of Organic Chemistry, 1980 - ACS Publications
… anthrone ketimine intermediate would lead to a radical pair in which intramolecular hydrogen transfer from the nitrogen of the imine to the aryl radical could lead to 2-benzylbenzonitrile (…
Number of citations: 8 pubs.acs.org
FA Vingiello, PD Henson - The Journal of Organic Chemistry, 1966 - ACS Publications
… complete, a solution of 38.6 g (0.20 mole) of 2-benzylbenzonitrile in 150 ml of dry benzene … g (0.11 mole) of 2-benzylbenzonitrile in 100 ml of dry benzene was added. Themixture was …
Number of citations: 9 pubs.acs.org
F Thiais - scholar.archive.org
GC analysis were carried out using a gas chromatograph Varian 3300 provided with a 25-m CPSIL5CB capillary column. Mass spectra were recorded with a GCQ Thermoelectron …
Number of citations: 0 scholar.archive.org
S Tripathy, H Hussain, T Durst - Tetrahedron Letters, 2000 - Elsevier
… Reaction of bromobenzene with LTMP in THF at −40C containing LiCH(CN)Ph for 2 h followed by warming to 0C gave the expected major products, 2-benzylbenzonitrile, 11, 8 and 9-…
Number of citations: 19 www.sciencedirect.com
K Kobayashi, T Uneda, K Takada… - The Journal of …, 1997 - ACS Publications
… 2-Benzylbenzonitrile (1b) was prepared from the corresponding aldehyde, 10 which was … The lithium derivatives from α-substituted 2-methylbenzonitriles, such as 2-benzylbenzonitrile (…
Number of citations: 36 pubs.acs.org
FA VINGIELLO, MOL SPANGLER… - The Journal of Organic …, 1960 - ACS Publications
… The methyl substituted ketone was prepared by the actionof the Grignard reagent of 2-bromotoluene on 2-benzylbenzonitrile followed by subsequent hydrolysis of the resulting ketimine. …
Number of citations: 18 pubs.acs.org
S Kamila, B Koh, ER Biehl - Synthetic communications, 2006 - Taylor & Francis
… However, as shown in Table 1 (entry 8), the rearranged 2‐benzylbenzonitrile (8 h) was obtained in 71% yield. This was surprising in that we had previously found that arynes lacking …
Number of citations: 9 www.tandfonline.com
RFC Brown, KJ Coulston… - Australian Journal of …, 1994 - CSIRO Publishing
… Of the remaining compounds, 2-benzylbenzonitrile might arise by carbene insertion … (34%), phthalic anhydride (2%), 2-benzylbenzonitrile (27%), phenylacetonitrile (ll%), benzonitrile (3…
Number of citations: 0 www.publish.csiro.au
JR Thornton - 1963 - search.proquest.com
… l5 mole) of 2- benzylbenzonitrile and the same molar ratio s of the other reagents. The yield was 18.9 g. (45%) of the product and it as combined with that previously prepared . …
Number of citations: 3 search.proquest.com

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